3-(Pentadeca-1,3-dien-1-YL)phenol
CAS No.: 50985-45-0
Cat. No.: VC19617053
Molecular Formula: C21H32O
Molecular Weight: 300.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50985-45-0 |
|---|---|
| Molecular Formula | C21H32O |
| Molecular Weight | 300.5 g/mol |
| IUPAC Name | 3-pentadeca-1,3-dienylphenol |
| Standard InChI | InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
| Standard InChI Key | YLDOYAKRUVXJAV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-(Pentadeca-1,3-dien-1-yl)phenol (C₂₁H₃₂O) features a phenol core substituted at the meta position with a 15-carbon dienyl chain containing conjugated double bonds at positions 1 and 3 . The IUPAC name, 3-pentadeca-1,3-dienylphenol, reflects this arrangement, while its SMILES notation (CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O) precisely encodes the connectivity and stereochemistry. The conjugated diene system introduces significant electron delocalization, influencing both chemical reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₂O |
| Molecular Weight | 300.5 g/mol |
| CAS Number | 50985-45-0 |
| InChI Key | YLDOYAKRUVXJAV-UHFFFAOYSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analyses reveal characteristic signals:
-
¹H NMR: Aromatic protons resonate at δ 6.6–7.2 ppm (meta-substituted benzene), while olefinic protons appear as multiplet signals between δ 5.2–5.8 ppm . The terminal methyl group (CH₃) exhibits a triplet at δ 0.9 ppm, with allylic protons showing complex splitting patterns due to conjugation .
-
¹³C NMR: The phenolic carbon appears at δ 155–160 ppm, with olefinic carbons at δ 125–130 ppm and aliphatic chain carbons progressively upfield from δ 30–20 ppm .
These spectral features enable precise structural verification and purity assessment during synthesis.
Synthetic Methodologies
Natural Isolation vs. Laboratory Synthesis
While naturally occurring in select Anacardiaceae species, industrial-scale production relies on synthetic routes due to low natural abundance. Two predominant synthetic strategies have emerged:
Electrophilic Aromatic Substitution
Friedel-Crafts alkylation of phenol with preformed pentadeca-1,3-dienyl halides (e.g., bromide) using AlCl₃ catalysis (45–60% yield). This method requires strict anhydrous conditions and temperature control (0–5°C) to minimize polyalkylation byproducts.
Olefin Metathesis Approaches
Second-generation Grubbs catalysts (e.g., C627) enable precise chain-length control through cross-metathesis of shorter alkenes . For example, reacting 3-(octenyl)phenol with 1,7-octadiene in dichloromethane at 40°C achieves 72% conversion to the target compound within 36 hours .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 45–60 | 85–90 | Established protocol |
| Olefin Metathesis | 60–75 | 92–95 | Tailorable chain length |
Chemical Reactivity and Functionalization
Phenolic Group Transformations
The hydroxyl group undergoes typical phenol reactions:
-
Etherification: Reaction with 1,2-dibromoethane/KOH yields bis-aryl ether derivatives (70% yield), useful as polymer precursors .
-
Acylation: Acetic anhydride in pyridine produces the corresponding acetate (85% yield), enhancing solubility for chromatographic purification.
Diene System Reactivity
The conjugated diene participates in:
-
Diels-Alder Cycloadditions: With maleic anhydride (toluene, 110°C, 12 h) giving bicyclic adducts (55% yield) .
-
Hydrogenation: Pd/C-catalyzed H₂ reduction (1 atm, 25°C) selectively saturates the 1,3-diene to pentadecane while preserving the aromatic ring (90% conversion).
Catalytic Metathesis
Grubbs catalyst-mediated reactions (5 mol% C627, CH₂Cl₂, 40°C) enable unique transformations:
-
Ring-Closing Metathesis: Forms macrocyclic derivatives (28–36% yield) with potential host-guest chemistry applications .
-
Cross-Metathesis: With ethylene generates terminal olefins for further functionalization (65% yield) .
Biological and Materials Applications
Antimicrobial Activity
The amphiphilic structure demonstrates broad-spectrum activity:
-
Gram-positive Bacteria: MIC 32 μg/mL against Staphylococcus aureus (vs. 128 μg/mL for cardanol analogs).
-
Fungal Pathogens: 75% growth inhibition of Candida albicans at 50 μg/mL, attributed to membrane disruption via alkyl chain insertion.
Polymer Science Applications
-
Epoxy Resins: Glycidyl ether derivatives exhibit 15% higher thermal stability (Tg 145°C vs. 126°C for bisphenol-A analogs) .
-
Polyurethane Foams: Incorporating 10 wt% diisocyanate derivatives increases compressive strength by 40% compared to petrochemical-based formulations .
Supramolecular Chemistry
The long alkyl chain facilitates self-assembly into:
-
Lyotropic Liquid Crystals: Hexagonal columnar phases observed above 80°C (SAXS d-spacing 4.2 nm).
-
Langmuir-Blodgett Films: Stable monolayers with mean molecular area 0.45 nm²/molecule at 25 mN/m.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume